

Application Notes: NDI-091143 for Cellular Research

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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514

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Introduction

NDI-091143 is a potent, cell-permeable, allosteric inhibitor of ATP-citrate lyase (ACLY).[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol and also serves as the acetyl donor for histone acetylation, thereby influencing gene expression.[3][4][5] **NDI-091143** binds to a hydrophobic cavity near the citrate-binding site of ACLY, inducing a conformational change that indirectly blocks substrate binding.[1][2][6] Its high affinity and allosteric mechanism of action make it a valuable tool for studying the roles of ACLY in various cellular processes, including cancer cell proliferation, lipid metabolism, and inflammation.[7]

These application notes provide detailed protocols for the use of **NDI-091143** in cell culture to investigate its effects on cell growth, target engagement, and downstream metabolic pathways.

Data Presentation

Table 1: In Vitro Activity of **NDI-091143**

Parameter	Value	Assay Conditions
IC ₅₀	2.1 nM	ADP-Glo Assay (Human ACLY) [8] [9] [10]
K _i	7.0 nM	Competitive vs. Citrate (Human ACLY) [8] [9] [10]
K _d	2.2 nM	Surface Plasmon Resonance (SPR) [10]

Table 2: Recommended Concentration Range for Cell-Based Assays

Assay	Cell Line Example	Concentration Range	Incubation Time
Clonogenic Survival	T24, T24T (Bladder Cancer)	5 - 100 µM	10 - 14 days [8]
Inhibition of Viral Replication	Human Foreskin Fibroblasts (HFFs)	20 µM	24 - 48 hours [11]
Western Blot (ACLY pathway)	Various	1 - 20 µM	4 - 24 hours [12]
Fatty Acid Synthesis	Various	1 - 20 µM	24 hours [13]
Histone Acetylation	Various	1 - 20 µM	24 hours [5] [14]
Cellular Thermal Shift Assay (CETSA)	Various	1 - 50 µM	1 - 3 hours [15]

Experimental Protocols

Preparation of NDI-091143 Stock Solution

NDI-091143 is soluble in DMSO.[\[8\]](#)[\[9\]](#)

- Prepare a high-concentration stock solution of **NDI-091143** (e.g., 10 mM) in sterile DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C or -80°C.
- For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Western Blot Analysis of ACLY Pathway

This protocol allows for the assessment of **NDI-091143**'s effect on the expression and phosphorylation of ACLY and downstream proteins involved in fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

a. Cell Treatment and Lysis

- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Treat the cells with varying concentrations of **NDI-091143** (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 4, 12, or 24 hours).
- After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. Immunoblotting

- Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[\[16\]](#)

- Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[\[3\]](#)
- Incubate the membrane with primary antibodies against ACLY, p-ACLY (Ser455), ACC, FASN, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.[\[3\]](#)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of **NDI-091143** to ACLY within a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[\[1\]](#)[\[2\]](#)[\[14\]](#)[\[15\]](#)

a. Cell Treatment and Heating

- Culture cells to 80-90% confluency in a T75 flask.
- Harvest the cells and resuspend them in complete medium at a density of $10\text{--}20 \times 10^6$ cells/mL.
- Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for **NDI-091143** treatment (e.g., 20 μM).
- Incubate the cells at 37°C for 1-3 hours.[\[15\]](#)

- Aliquot the cell suspensions into PCR tubes (e.g., 50 µL per tube).
- Heat the PCR tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[\[15\]](#)

b. Protein Extraction and Analysis

- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[\[15\]](#)
- Transfer the supernatant to new tubes.
- Analyze the amount of soluble ACLY in each sample by Western blot as described in Protocol 2. Increased ACLY band intensity in the **NDI-091143**-treated samples at higher temperatures compared to the vehicle control indicates target engagement.

De Novo Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

- Seed cells in 12-well plates and allow them to reach 70-80% confluency.
- Pre-treat the cells with **NDI-091143** at desired concentrations (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 hours.
- Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.
- Wash the cells three times with ice-cold PBS.
- Lyse the cells with 0.1 N NaOH.
- Transfer the lysate to a glass tube and add an equal volume of concentrated HCl to precipitate the proteins.

- Extract the lipids by adding 2 volumes of chloroform:methanol (2:1, v/v) and vortexing vigorously.
- Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
- Wash the organic phase with 0.9% NaCl solution.
- Transfer the final organic phase to a scintillation vial and allow the solvent to evaporate.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter. A decrease in [^{14}C] counts in **NDI-091143**-treated cells indicates inhibition of fatty acid synthesis.

Histone Acetylation Assay (Western Blot)

This protocol assesses the impact of ACLY inhibition on global histone acetylation levels.

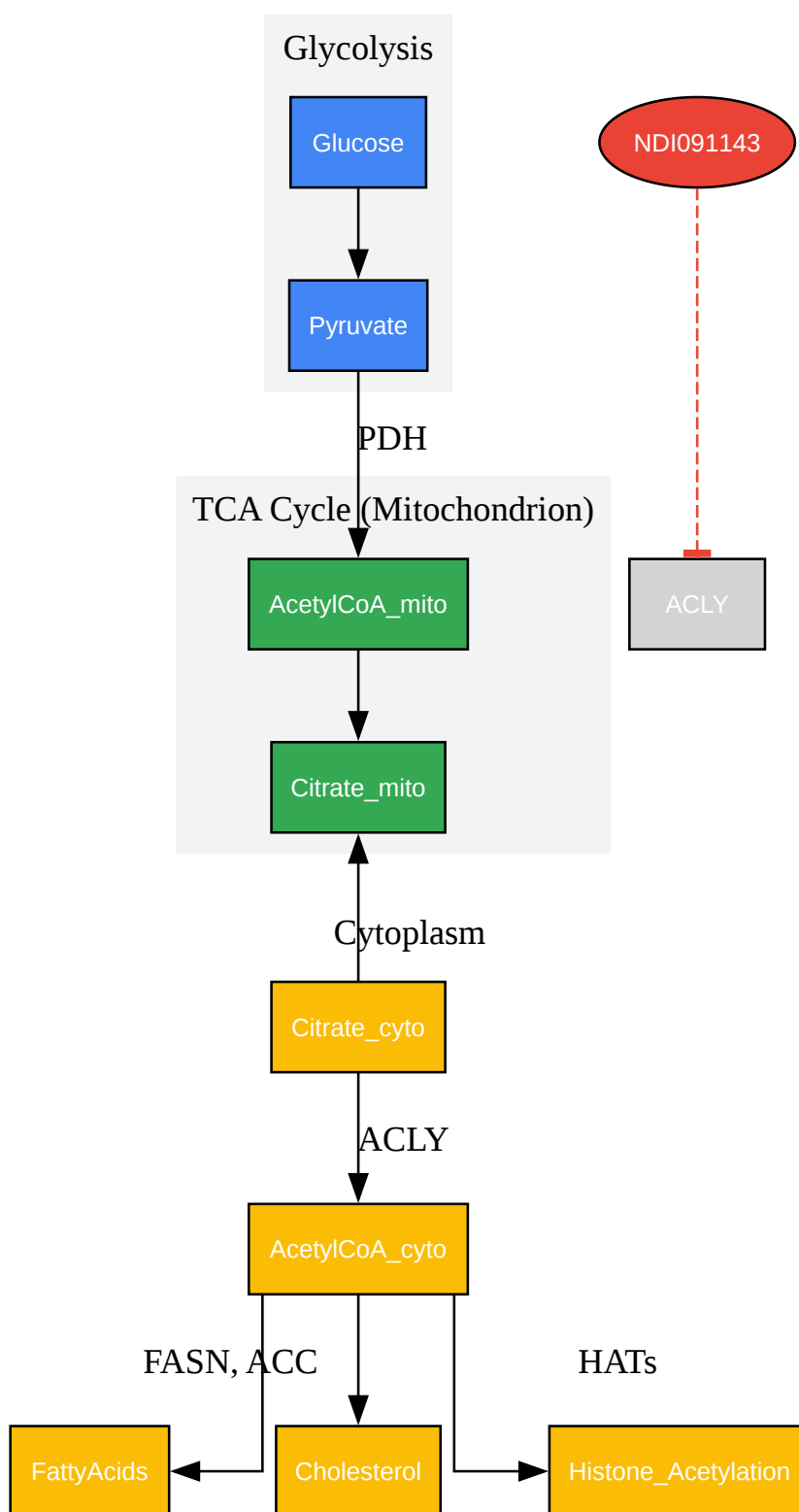
a. Histone Extraction

- Treat cells with **NDI-091143** as described in Protocol 2a.
- Harvest the cells and wash with ice-cold PBS containing 5 mM sodium butyrate (an HDAC inhibitor).[\[11\]](#)
- Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN_3 , and 5 mM sodium butyrate) and lyse on ice for 10 minutes.[\[11\]](#)
- Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei.[\[11\]](#)
- Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C with rotation.[\[11\]](#)
- Centrifuge at 650 x g for 10 minutes at 4°C and transfer the supernatant containing histones to a new tube.
- Determine the protein concentration using a Bradford assay.

b. Immunoblotting

- Perform Western blotting as described in Protocol 2b, using antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) as a loading control.[\[17\]](#)[\[18\]](#) A decrease in the ratio of acetylated to total histones indicates reduced histone acetylation due to ACLY inhibition.

Mandatory Visualizations



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Caption: Signaling pathway of ACLY and the inhibitory action of **NDI-091143**.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

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